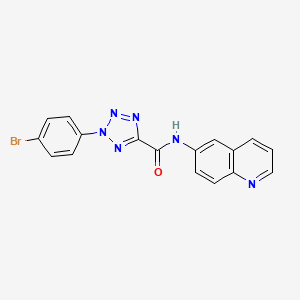

2-(4-bromophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide

説明

2-(4-bromophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a 4-bromophenyl group and a quinolin-6-yl amide moiety.

特性

IUPAC Name |

2-(4-bromophenyl)-N-quinolin-6-yltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN6O/c18-12-3-6-14(7-4-12)24-22-16(21-23-24)17(25)20-13-5-8-15-11(10-13)2-1-9-19-15/h1-10H,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCYCDIEXLYXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions. The bromophenyl and quinoline groups are then introduced through a series of substitution reactions. The final step often involves the coupling of the tetrazole intermediate with the bromophenyl and quinoline derivatives under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

2-(4-bromophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

科学的研究の応用

Antimicrobial Activity

Tetrazoles, including the compound , have demonstrated significant antimicrobial properties. Research indicates that derivatives of tetrazoles can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown that certain tetrazole derivatives exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 100 | |

| Escherichia coli | 125 | |

| Pseudomonas aeruginosa | 125 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research has shown that certain tetrazole derivatives significantly reduce inflammation in animal models, with some compounds being more effective than traditional anti-inflammatory drugs like diclofenac .

Anticancer Potential

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including the compound under discussion. For example, compounds have been synthesized that show activity against various cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung adenocarcinoma). The mechanism often involves binding to DNA and disrupting cellular processes essential for cancer cell survival .

Synthesis Methodologies

The synthesis of tetrazole compounds typically involves cycloaddition reactions or other synthetic pathways that incorporate azides and various amines or carboxylic acids. The methodologies vary based on desired substituents and functional groups:

- Ugi Reaction : This multicomponent reaction allows for the formation of tetrazoles by combining amines, isocyanides, and azides under specific conditions .

- Cycloaddition Reactions : Utilizing sodium azide in combination with appropriate alkenes or alkynes can facilitate the formation of tetrazole rings .

Cardiovascular Diseases

Some studies suggest that tetrazole derivatives can act as antagonists for A2A receptors, which are implicated in various cardiovascular diseases. This mechanism opens avenues for developing new treatments targeting these pathways .

Neurological Disorders

Research is also exploring the use of tetrazole compounds in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with specific receptors involved in neuroprotection .

Case Studies

Several case studies illustrate the effectiveness of tetrazole derivatives:

- Antibacterial Activity Study : A series of substituted tetrazoles were screened against multiple bacterial strains, showing promising results in inhibiting growth at low concentrations compared to established antibiotics.

- Anti-inflammatory Efficacy : In a rat model, a new series of tetrazole derivatives were tested for their anti-inflammatory effects using the carrageenan-induced paw edema method, revealing significant reductions in inflammation compared to control groups.

- Cancer Cell Line Screening : Compounds derived from the parent structure were tested against various cancer cell lines, with notable potency observed against liver and lung cancers.

作用機序

The mechanism of action of 2-(4-bromophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The bromophenyl and quinoline groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Analogues with Indolinone and Acetamide Cores

Compound 57 (): (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide shares the quinolin-6-yl amide group but replaces the tetrazole with an indolinone-acetamide system. The 4-bromobenzyl substituent introduces steric bulk compared to the 4-bromophenyl group in the target compound. Indolinone derivatives are associated with kinase inhibition (e.g., sunitinib), suggesting possible overlapping biological targets .

Compound 6m ():

5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione features a benzoxazole-triazole-thione scaffold. The 4-bromophenyl group is retained, but the triazole-thione moiety differs electronically from the tetrazole-carboxamide. The compound’s IR and NMR data (e.g., C=S stretch at 1212 cm⁻¹) highlight distinct spectroscopic signatures compared to tetrazole derivatives .

Quinoline Derivatives with Piperidine and Pyridine Substituents

Example 124 (): N-(3-CYANO-4-(PYRIDINE-2-YL-AMINO)-7-(PYRIDIN-4-YL-OXY)QUINOLIN-6-YL)-2-(PIPERIDIN-4-YL-LIDENE)ACETAMIDE (M+1 = 478) includes a cyano group and pyridine/piperidine substituents. Unlike the target compound, this molecule lacks a brominated aromatic ring but shares the quinoline-acetamide framework, which is common in kinase inhibitors like BMS-354825 () .

Example 32 (): N-(4-(3-CHLORO-4-(PYRIDIN-2-YL-METHOXY)PHENYLAMINO)-3-CYANO-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-2-(1-ETHYLPIPERIDIN-4-YLIDENE)ACETAMIDE (M+1 = 639) demonstrates higher molecular weight due to extended substituents. The chloro and pyridinyl-methoxy groups may enhance target selectivity compared to the bromophenyl group in the target compound .

Brominated Heterocycles with Varied Cores

355429-16-2 (): 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate contains two brominated aromatic rings and a quinoline core.

BP 27384 (): N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate replaces the tetrazole with a thiazole-carboxamide. The hydroxyethyl-piperazine group enhances water solubility, a feature absent in the target compound .

Comparative Analysis Table

Key Findings and Implications

- Substituent Effects : Brominated aromatic rings enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Piperidine/pyridine substituents in analogues (e.g., ) could enhance target engagement in kinase pathways .

生物活性

2-(4-bromophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. The synthesis typically involves multi-step reactions, including the Ugi reaction and various coupling methods to form the tetrazole moiety linked to quinoline and bromophenyl groups.

Synthesis Overview

- Starting Materials : 4-bromophenylamine and quinoline derivatives.

- Key Reactions :

- Ugi Reaction : Combines amines, isocyanides, and carbonyl compounds to form tetrazole derivatives.

- Cyclization : Formation of the tetrazole ring through azide reactions.

Antimicrobial Activity

Research indicates that 2-(4-bromophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide exhibits significant antimicrobial properties against various bacterial strains.

- Testing Methods : The antimicrobial efficacy was evaluated using disc diffusion and broth microdilution methods.

- Results : The compound demonstrated notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Low |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against breast cancer cell lines.

- Case Study : In vitro studies using the MCF7 breast cancer cell line showed that the compound inhibited cell proliferation significantly.

- Mechanism of Action : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF7 | 15 | High |

| HeLa | 20 | Moderate |

The biological activity of 2-(4-bromophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Molecular Docking Studies : Computational studies suggest strong binding affinities with target proteins involved in cancer progression and bacterial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。